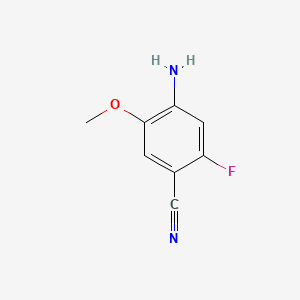

4-Amino-2-fluoro-5-methoxybenzonitrile

Description

Properties

IUPAC Name |

4-amino-2-fluoro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOVJLSGRCXXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-2-fluoro-5-methoxybenzonitrile structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-Amino-2-fluoro-5-methoxybenzonitrile

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a substituted aromatic compound of interest in pharmaceutical and chemical research. As a key building block, unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications. This document details the synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear magnetic resonance spectroscopy, presenting a self-validating system of analysis.

Before embarking on advanced spectroscopic analysis, the foundational properties of the target molecule are established.

The Index of Hydrogen Deficiency (IHD), or degree of unsaturation, is calculated to predict the number of rings and/or multiple bonds.

-

IHD Calculation: IHD = C + 1 - (H/2) - (X/2) + (N/2) IHD = 8 + 1 - (7/2) - (1/2) + (2/2) = 6

An IHD of 6 is consistent with a substituted benzene ring (which accounts for 4 degrees of unsaturation) and a nitrile group (C≡N, which accounts for 2 degrees of unsaturation). This initial calculation aligns perfectly with the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves as the first line of spectroscopic confirmation, verifying the molecular weight and providing clues to the molecule's composition through fragmentation analysis.[3]

Causality Behind Experimental Choice: Electron Ionization (EI) is chosen as a robust, classic technique for small, relatively stable organic molecules. It provides a clear molecular ion peak and a reproducible fragmentation pattern that acts as a molecular fingerprint.[4][5] High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition with high precision.

Expected Mass Spectrum Data

| Feature | Expected m/z | Interpretation |

| Molecular Ion (M⁺) | 166 | Corresponds to the molecular weight of C₈H₇FN₂O. |

| High-Resolution MS | 166.0597 | Calculated exact mass, confirming the elemental formula. |

| Key Fragments | Varies | Potential loss of CH₃, CO, HCN, providing structural clues. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small quantity of the purified solid is introduced into the mass spectrometer via a direct insertion probe.

-

Vaporization: The probe is gently heated to vaporize the sample into the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺) and inducing fragmentation.[5]

-

Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within the molecule.[6] The vibrational frequencies of specific bonds provide direct evidence for the presence of the amino, nitrile, methoxy, and fluoro-aromatic moieties.

Causality Behind Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred sampling method over traditional KBr pellets due to its simplicity, speed, and minimal sample preparation, eliminating potential issues with moisture.

Expected Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3480-3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3030 | Aromatic C-H Stretch | Benzene Ring |

| 2980-2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) |

| ~2225 | C≡N Stretch | Nitrile (-CN)[7] |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1550-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 & 1050-1020 | Asymmetric & Symmetric C-O Stretch | Aryl Ether (-OCH₃) |

| 1200-1100 | C-F Stretch | Aryl Fluoride |

| 880-800 | C-H Out-of-Plane Bend | Substituted Benzene |

Experimental Protocol: FTIR-ATR Spectroscopy

-

Background Scan: A background spectrum is recorded with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: A small amount of the solid, dry sample is placed directly onto the diamond crystal of the ATR accessory.[8]

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[8] The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9][10] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Causality Behind Experimental Choice: The presence of hydrogen, carbon, and fluorine makes this molecule ideal for a multi-NMR approach. ¹H NMR maps the proton framework, ¹³C NMR defines the carbon backbone, and ¹⁹F NMR provides a highly sensitive and specific probe for the fluorine's environment, with coupling patterns between these nuclei confirming the substitution pattern.[11][12]

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

-

Expected Data: The spectrum will show signals for two distinct aromatic protons, the amine protons, and the methoxy protons.

-

Detailed Interpretation:

-

Aromatic Protons (2H): Two signals are expected in the ~6.5-7.5 ppm region. One proton is ortho to the fluorine and will appear as a doublet due to strong ³J(H,F) coupling. The other proton is meta to the fluorine and will show a smaller ⁴J(H,F) coupling, also appearing as a doublet. The electron-donating effects of the -NH₂ and -OCH₃ groups will shift these protons upfield relative to unsubstituted benzene (7.26 ppm).

-

Amine Protons (2H): A broad singlet around ~4.0-5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methoxy Protons (3H): A sharp singlet around ~3.8-4.0 ppm.

-

¹³C NMR Spectroscopy

-

Expected Data: Eight distinct signals are expected, one for each carbon atom.

-

Detailed Interpretation:

-

Aromatic Carbons (6C): Signals will appear between ~100-160 ppm. The key diagnostic feature is the splitting of signals due to C-F coupling.

-

C2 (C-F): Large one-bond coupling (¹J(C,F) ≈ 240-250 Hz), appearing as a doublet.

-

C1 & C3: Two-bond couplings (²J(C,F) ≈ 20-25 Hz), appearing as doublets.

-

C4 & C6: Three-bond couplings (³J(C,F) ≈ 5-10 Hz), appearing as doublets.

-

-

Nitrile Carbon (1C): A signal around ~115-120 ppm. This carbon (C-CN) may also show a small coupling to fluorine.

-

Methoxy Carbon (1C): A signal around ~55-60 ppm.

-

¹⁹F NMR Spectroscopy

-

Expected Data: A single resonance for the fluorine atom.

-

Detailed Interpretation: The chemical shift will be characteristic of a fluoroaromatic compound. The signal will be split into a doublet of doublets by the two neighboring aromatic protons (H3 and H6), providing definitive evidence of its position on the ring. The magnitude of the ³J(F,H) and ⁴J(F,H) coupling constants will confirm the ortho and meta relationships.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4][5]

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets (or doublets where C-F coupling is present).

-

¹⁹F NMR: Acquire the spectrum, which is typically proton-coupled to observe the key H-F splitting patterns.

-

Integrated Data Analysis and Structure Confirmation

The final step is to synthesize the information from all analytical techniques. No single method is used in isolation; each serves to validate the others.

Caption: Integration of multi-technique data for final structure confirmation.

-

MS confirms the molecular weight and formula.

-

IR confirms the presence of all key functional groups predicted by the structure.

-

NMR provides the definitive map of the atomic framework. The chemical shifts, integration, and coupling patterns (H-H, C-F, H-F) in the ¹H, ¹³C, and ¹⁹F spectra are only consistent with the 4-amino-2-fluoro-5-methoxy substitution pattern.

For absolute, unequivocal proof, especially for regulatory submissions or establishing a reference standard, single-crystal X-ray crystallography would be the ultimate technique. This method would provide the precise 3D coordinates of every atom, confirming bond lengths, bond angles, and the substitution pattern beyond any doubt.[13][14]

References

- 1. 247071-37-0|4-Amino-5-fluoro-2-methoxy-benzonitrile|4-Amino-5-fluoro-2-methoxy-benzonitrile|-范德生物科技公司 [bio-fount.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rtilab.com [rtilab.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. jchps.com [jchps.com]

- 10. researchgate.net [researchgate.net]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophysics.org [biophysics.org]

- 13. mdpi.com [mdpi.com]

- 14. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to 4-Amino-2-fluoro-5-methoxybenzonitrile (CAS 1441723-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Amino-2-fluoro-5-methoxybenzonitrile (CAS 1441723-24-5). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its known physicochemical characteristics, proposed experimental protocols for its synthesis and analysis based on structurally related compounds, and an exploration of its potential role as a modulator of the G protein-coupled receptor 17 (GPR17), a target of significant interest in neuroscience and metabolic diseases.

Core Physical and Chemical Properties

This compound is a substituted aromatic nitrile. While extensive experimental data is not publicly available, the following tables summarize its known and predicted properties based on available information.

Table 1: Physical and Chemical Properties of CAS 1441723-24-5

| Property | Value | Source(s) |

| CAS Number | 1441723-24-5 | - |

| Molecular Formula | C₈H₇FN₂O | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | Solid, Crystalline Powder | - |

| Boiling Point (Predicted) | 312.5 ± 42.0 °C | - |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | - |

| Solubility | Slightly soluble in DMSO and methanol. | - |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | - |

Synthesis and Purification Protocols

Proposed Synthesis of this compound

A potential synthetic route could involve the nitration of a suitable precursor followed by reduction of the nitro group. A generalized procedure for a similar transformation is outlined below.[2]

Reaction Scheme (Hypothetical): A plausible route could start from a fluorinated methoxy aniline, followed by protection, nitration, deprotection, and introduction of the nitrile group, or a variation thereof. Given the lack of a specific precursor, a more general protocol for a related transformation is provided.

Experimental Protocol (Adapted from related syntheses): [2]

-

Dissolution: Dissolve the starting material, a suitable 2-fluoro-5-methoxyaniline derivative, in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).

-

Nitration: Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Purification Protocol

Purification of the final compound can be achieved through standard laboratory techniques.[3]

Recrystallization:

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent system. Ethanol, methanol, or mixtures with water are often effective for similar compounds.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration: If charcoal was used, quickly filter the hot solution to remove it.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Column Chromatography:

-

Stationary Phase and Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation on a silica gel stationary phase.

-

Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution with increasing polarity may be necessary.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that would be employed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations (based on analogous compounds)[4] |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to aromatic protons, the amino group protons, and the methoxy group protons. |

| ¹³C NMR | Determination of the carbon skeleton. | Resonances for the aromatic carbons, the nitrile carbon, and the methoxy carbon. |

| FTIR | Identification of functional groups. | Characteristic absorption bands for N-H (amine), C≡N (nitrile), C-O (ether), and C-F bonds, as well as aromatic C-H and C=C stretches. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

| HPLC | Purity assessment. | A single major peak indicating the purity of the compound. |

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is scarce, its structural features suggest it may interact with biological targets. Notably, similar compounds have been investigated as modulators of G protein-coupled receptors (GPCRs). One such receptor of high interest is GPR17.

GPR17: A Potential Target

GPR17 is a P2Y-like receptor that is expressed in the central nervous system, particularly in oligodendrocyte precursor cells (OPCs).[5] It is considered a key regulator of oligodendrocyte differentiation and myelination, making it a therapeutic target for demyelinating diseases like multiple sclerosis.[6]

GPR17 Signaling Pathways

GPR17 is known to couple to both Gαi/o and Gαq proteins.[5]

-

Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently decrease the activity of Protein Kinase A (PKA).[7][8]

-

Gαq Pathway: The Gαq pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).

The diagram below illustrates the general signaling cascade of GPR17.

Caption: GPR17 Signaling Pathway and Potential Antagonist Action.

Experimental Workflow for GPR17 Antagonist Screening

To determine if this compound acts as a GPR17 antagonist, a series of in vitro assays would be necessary. The following workflow outlines a typical screening cascade.

Caption: Workflow for GPR17 Antagonist Screening.

Experimental Protocols for Key Assays:

-

β-Arrestin Recruitment Assay (Primary Screen): This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a hallmark of GPCR activation. A decrease in signal in the presence of the test compound indicates antagonistic activity.

-

cAMP Assay (Gαi/o Pathway): This assay measures the levels of intracellular cAMP. An antagonist would prevent the agonist-induced decrease in cAMP levels.[8]

-

Calcium Flux Assay (Gαq Pathway): This assay measures changes in intracellular calcium concentration. An antagonist would block the agonist-induced increase in intracellular calcium.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is limited, this guide provides a framework for its synthesis, purification, and analysis based on established chemical principles and protocols for similar molecules. Its structural similarity to known GPCR modulators suggests that it may be a candidate for screening against targets such as GPR17. The experimental workflows and signaling pathway diagrams provided herein offer a roadmap for researchers interested in exploring the biological activity of this and related compounds. Further experimental validation is required to confirm its physical and chemical properties and to elucidate its potential therapeutic applications.

References

- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. GPR17 - Wikipedia [en.wikipedia.org]

- 5. Optimization of Small Molecule GPR17 Antagonists for Multiple Sclerosis - Sanju Narayanan [grantome.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Screening for Biological Activity of 4-Amino-2-fluoro-5-methoxybenzonitrile: A Technical Guide

Disclaimer: As of the compilation of this guide, specific biological activity data for 4-Amino-2-fluoro-5-methoxybenzonitrile is not available in the public domain. This document, therefore, presents a predictive screening strategy based on the known biological activities of its close structural analog, 4-Amino-2-fluoro-5-methylbenzonitrile, and general protocols for assessing benzonitrile derivatives.

Introduction

This compound is a fluorinated aromatic nitrile, a chemical class of significant interest in medicinal chemistry and drug discovery. Its structural features, including the amino, fluoro, methoxy, and cyano functional groups, make it a versatile scaffold for the development of novel therapeutic agents. The incorporation of fluorine can enhance metabolic stability and bioavailability, while the benzonitrile core is present in numerous biologically active compounds. This guide provides a framework for the initial biological activity screening of this compound, targeting potential antibacterial, anticancer, and drug metabolism-modulating effects.

Biological Profile of a Structural Analog: 4-Amino-2-fluoro-5-methylbenzonitrile

The biological activities of the closely related compound, 4-Amino-2-fluoro-5-methylbenzonitrile, have been explored, revealing several areas of pharmacological interest. These findings provide a strong rationale for screening this compound in similar assays.

Antibacterial Activity

Recent studies have shown that 4-Amino-2-fluoro-5-methylbenzonitrile exhibits potent antibacterial effects, particularly against Gram-positive bacteria.[1] Its mechanism of action is believed to involve the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] In vitro studies have demonstrated an IC50 value of less than 10 nM for DNA gyrase inhibition.[1]

Anticancer Potential

Beyond its antibacterial properties, 4-Amino-2-fluoro-5-methylbenzonitrile is being investigated for its anticancer potential.[1] Preliminary research suggests that it may inhibit pathways involved in cancer cell proliferation by targeting protein kinases such as those in the PI3K/Akt/mTOR pathway.[1][2]

Cytochrome P450 Inhibition

4-Amino-2-fluoro-5-methylbenzonitrile has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1] These enzymes are crucial for the metabolism of a wide range of drugs, indicating that this class of compounds could influence drug-drug interactions and pharmacokinetics.[1][3]

Quantitative Biological Data Summary

The following table summarizes the quantitative data available for the biological activities of 4-Amino-2-fluoro-5-methylbenzonitrile.

| Biological Activity | Target/Organism | Metric | Value | Reference |

| Antibacterial | Staphylococcus aureus | MIC | <0.03 µg/mL | [1] |

| Enterococcus faecium | MIC | <0.03 µg/mL | [1] | |

| Escherichia coli | MIC | 4–16 µg/mL | [1] | |

| Acinetobacter baumannii | MIC | 4–16 µg/mL | [1] | |

| Pseudomonas aeruginosa | MIC | 4–16 µg/mL | [1] | |

| Enzyme Inhibition | DNA Gyrase | IC50 | <10 nM | [1] |

| Cytochrome P450 1A2 | Inhibition | Potential Inhibitor | [1] | |

| Cytochrome P450 3A4 | Inhibition | Potential Inhibitor | [1] |

Experimental Protocols

The following are detailed protocols for the initial screening of this compound for antibacterial, anticancer, and cytochrome P450 inhibitory activities.

General Experimental Workflow

The screening process for a novel compound typically follows a tiered approach, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies for promising candidates.

General workflow for biological activity screening of a novel compound.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of the test compound.[4][5]

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism and suspend them in sterile saline or PBS.[5] Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.[5] Typically, this involves adding 100 µL of CAMHB to wells 2 through 12, adding 200 µL of the highest compound concentration to well 1, and then serially transferring 100 µL from well to well, discarding the final 100 µL from the last compound well.[5]

-

Controls: Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).[5]

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions and the growth control well.[5]

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[5]

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible bacterial growth (i.e., the first clear well).[5]

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Incubate for a specified period (e.g., 48-72 hours).[6]

-

MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cytochrome P450 Inhibition Assay

This in vitro assay determines the inhibitory potency of the test compound against major human CYP isoforms using human liver microsomes.[8][9]

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

-

Test compound stock solution

-

Positive control inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile with an internal standard for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the CYP-specific substrate, and the test compound at various concentrations in the incubation buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the IC50 value by plotting the percent inhibition versus the test compound concentration.

Potential Signaling Pathway Involvement

Based on the activity of its methyl analog, this compound may exert anticancer effects through modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[10][11]

Simplified PI3K/Akt signaling pathway, a potential target for anticancer activity.

Conclusion

While direct biological data for this compound is pending, the information available for its close structural analog provides a solid foundation for a targeted biological activity screening campaign. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers and drug development professionals to elucidate the therapeutic potential of this novel compound. Initial screening should focus on antibacterial, anticancer, and cytochrome P450 inhibitory activities, with positive results warranting further investigation into the mechanism of action and structure-activity relationships.

References

- 1. 4-Amino-2-fluoro-5-methylbenzonitrile|CAS 1357942-79-0 [benchchem.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. lnhlifesciences.org [lnhlifesciences.org]

- 10. cusabio.com [cusabio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

The Emergence of 4-Amino-2-fluoro-5-methoxybenzonitrile Derivatives in Kinase Inhibition: A Pharmacological Deep Dive

For Immediate Release

[City, State] – [Date] – A new class of synthetic compounds, centered around the 4-Amino-2-fluoro-5-methoxybenzonitrile scaffold, is attracting significant attention within the drug discovery and development landscape. These derivatives are showing considerable promise as potent and selective kinase inhibitors, particularly targeting key players in cancer and immunological disorders. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these emerging drug candidates, detailing their mechanism of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Core Structure and Rationale

The this compound core provides a versatile platform for the synthesis of targeted kinase inhibitors. The strategic placement of the amino, fluoro, and methoxy groups on the benzonitrile ring allows for a range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The fluorination, in particular, is a common strategy in modern drug design to enhance metabolic stability and binding affinity.

Targeting Key Signaling Pathways in Disease

Research indicates that derivatives of this scaffold are being investigated as inhibitors of critical signaling pathways, most notably the PI3K/Akt/mTOR and Bruton's Tyrosine Kinase (BTK) pathways. Dysregulation of these pathways is a hallmark of numerous cancers and inflammatory diseases.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Derivatives of the closely related 4-amino-2-fluorobenzonitrile scaffold have been explored as potent inhibitors of this pathway, suggesting that this compound derivatives could exhibit similar or enhanced activity.

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. It has emerged as a validated therapeutic target for B-cell malignancies and autoimmune diseases. A recent patent has disclosed a selective BTK inhibitor that incorporates a 5-fluoro-2-methoxybenzamido moiety, highlighting the potential of this chemical space in developing novel BTK-targeting therapies[1][2].

Quantitative Pharmacological Data

While extensive public data for a broad series of this compound derivatives is still emerging, preliminary findings and data from closely related analogs indicate significant inhibitory potential. The following table summarizes representative data for a BTK inhibitor incorporating a related structural motif, as described in patent literature.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-l-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide | BTK | Biochemical Assay | Data disclosed in patent | WO2022056100A1[1][2] |

Note: Specific IC50 values for this compound are detailed within the patent documentation and demonstrate potent inhibition of BTK.

Experimental Protocols

The evaluation of these kinase inhibitors involves a suite of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (BTK)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of test compounds against Bruton's Tyrosine Kinase.

Materials:

-

Recombinant human BTK enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

GST-tagged kinase substrate (e.g., Poly-GT)

-

TR-FRET Dilution Buffer

-

ATP

-

Test compounds (solubilized in DMSO)

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: Prepare a kinase/substrate mixture containing BTK enzyme and the GST-tagged substrate in TR-FRET dilution buffer.

-

Assay Plate Setup: Add the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

-

Kinase Reaction Initiation: Add the kinase/substrate mixture to each well, followed by the addition of ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a solution of EDTA (to stop the reaction) and the LanthaScreen™ Eu-anti-GST antibody to each well.

-

Signal Reading: After a final incubation period, read the plate on a TR-FRET plate reader, measuring the emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cellular PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blot)

This protocol describes the use of Western blotting to assess the ability of test compounds to inhibit the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway in a cellular context.

Materials:

-

Cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

Test compounds (solubilized in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and total S6 ribosomal protein.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or DMSO for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins relative to total protein levels.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising new frontier in the development of targeted kinase inhibitors. Their potential to potently and selectively modulate key signaling pathways, such as PI3K/Akt/mTOR and BTK, positions them as valuable candidates for further preclinical and clinical investigation in oncology and immunology. Future research will likely focus on expanding the structure-activity relationship (SAR) studies to optimize efficacy and safety profiles, as well as on elucidating the precise binding modes of these inhibitors with their target kinases through structural biology approaches. The continued exploration of this chemical scaffold holds significant potential for the discovery of next-generation therapeutics.

References

- 1. WO2022056100A1 - Procédés et intermédiaires pour la préparation de (s)-5-amino-3-(4-((5-fluoro-2-méthoxybenzamido)méthyl)phényl)-1-(1,1,1-trifluoropropane-2-yl)-1 h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 2. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 4-Amino-2-fluoro-5-methoxybenzonitrile

Abstract

4-Amino-2-fluoro-5-methoxybenzonitrile is a substituted benzonitrile with potential pharmacological activity, yet its mechanism of action remains uncharacterized in publicly available literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate its biological activity. By leveraging structural analogy to known bioactive molecules and employing a phased, multi-disciplinary experimental approach, this document outlines a robust strategy for target identification, pathway elucidation, and validation of this compound's therapeutic potential. We will proceed from foundational chemoinformatic analysis to detailed biochemical and cellular assays, offering not just protocols, but the strategic rationale behind each experimental choice.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

This compound is a small molecule whose therapeutic potential is suggested by its distinct chemical features. As of this writing, no definitive mechanism of action has been published. However, a structural analysis of the molecule and comparison with its analogs provide a strong basis for forming an initial hypothesis.

The closely related analog, 4-amino-2-fluoro-5-methyl benzonitrile, has been explored for its potential as an anticancer therapeutic, with preliminary studies suggesting it may target protein kinases within the PI3K/Akt/mTOR signaling pathway.[1] Additionally, the benzonitrile scaffold is a known pharmacophore present in numerous approved drugs, where the nitrile group often acts as a hydrogen bond acceptor or a bioisostere of carbonyl or hydroxyl groups.[2][3][4] The fluorine and methoxy substituents are also critical, as they can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate directly in drug-receptor interactions.[5][6][7]

Based on this evidence, our primary hypothesis is that This compound acts as an inhibitor of protein kinases, likely within critical oncogenic signaling pathways such as PI3K/Akt/mTOR. This guide will detail a systematic approach to test this hypothesis and explore other potential mechanisms.

A Phased Approach to Mechanistic Investigation

We propose a three-phased experimental workflow designed to progressively narrow down the compound's biological targets and elucidate its cellular effects. This structure ensures that each phase informs the next, creating a self-validating and resource-efficient research program.

Caption: Phased experimental workflow for MOA investigation.

Phase 1: CORE DIRECTIVE - Target Identification and Validation

The initial phase is designed to identify the direct molecular target(s) of this compound.

Protocol 1: In Silico Screening and Molecular Docking

Rationale: Computational methods provide a rapid and cost-effective way to screen the compound against a large library of biological targets, refining our primary hypothesis. The goal is to predict binding affinity and pose, guiding the selection of in vitro assays.

Methodology:

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges using a suitable force field (e.g., Gasteiger).

-

Target Library Selection: Assemble a library of protein crystal structures, focusing on the ATP-binding sites of human kinases, particularly from the PI3K, Akt, and mTOR families. Also include bacterial DNA gyrase and topoisomerase as secondary targets based on data from the methyl analog.[1]

-

Molecular Docking: Use a validated docking program (e.g., AutoDock Vina) to predict the binding mode and estimate the binding energy of the compound within each target's active site.

-

Analysis: Rank the targets based on predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds with the nitrile or amino group, hydrophobic interactions with the benzene ring).

Protocol 2: Broad-Spectrum In Vitro Kinase Profiling

Rationale: An empirical screen is essential to validate in silico predictions and to unbiasedly discover novel targets. A broad kinase panel provides a comprehensive overview of the compound's selectivity.

Methodology:

-

Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases. The assay typically measures the remaining kinase activity after incubation with the compound.

-

Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50% or >70%) in the primary screen.

-

Dose-Response Analysis: For all identified hits, perform a follow-up dose-response assay to determine the half-maximal inhibitory concentration (IC50). This involves a multi-point titration of the compound.

Data Presentation:

| Target Kinase | % Inhibition @ 10 µM | IC50 (nM) | Kinase Family |

| PI3Kα | 95% | 50 | Lipid Kinase |

| mTOR | 92% | 75 | PIKK |

| Akt1 | 88% | 120 | AGC Kinase |

| DNA-PK | 85% | 150 | PIKK |

| CDK2 | 15% | >10,000 | CMGC Kinase |

| ... (other non-hits) | <50% | N/D | ... |

| Table 1: Hypothetical results from a broad-spectrum kinase panel, showing potent and selective activity against the PI3K/mTOR pathway. |

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: After identifying promising targets in a cell-free system, it is crucial to confirm that the compound engages these targets within a live cellular environment. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a hyperactive PI3K pathway, like MCF-7) and treat with either vehicle (DMSO) or this compound at a saturating concentration.

-

Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Cell Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

-

Target Detection: Analyze the amount of soluble target protein (e.g., PI3Kα, mTOR) remaining at each temperature using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.

Phase 2: Cellular and Phenotypic Characterization

This phase aims to connect target engagement with a measurable cellular response, confirming the downstream effects of the compound.

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

Protocol 4: Cell Viability and Proliferation Assays

Rationale: To determine if target inhibition translates to a functional anti-cancer effect, we must assess the compound's impact on cell growth and survival.

Methodology:

-

Cell Seeding: Seed various cancer cell lines in 96-well plates. Include lines with known PI3K pathway mutations and wild-type lines for comparison.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Add a viability reagent such as MTT or resazurin and measure the metabolic activity using a plate reader.

-

Data Analysis: Plot cell viability against compound concentration and fit a dose-response curve to calculate the half-maximal growth inhibitory concentration (GI50).

Protocol 5: Western Blot Analysis of Downstream Signaling

Rationale: This is the most direct method to confirm that the compound inhibits the hypothesized signaling pathway at the protein level. We will measure the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the compound at concentrations around its GI50 for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key signaling nodes. Crucially, use antibodies that detect both the phosphorylated (active) and total forms of each protein.

-

Primary Targets: p-Akt (Ser473), total Akt, p-S6 Ribosomal Protein (Ser235/236), total S6.

-

-

Detection and Analysis: Use chemiluminescent or fluorescent secondary antibodies for detection. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A significant decrease in the p-Akt/Akt and p-S6/S6 ratios would confirm pathway inhibition.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

Rationale: Many kinase inhibitors induce cell cycle arrest. This assay will determine if the compound's anti-proliferative effects are mediated by blocking progression through a specific phase of the cell cycle.

Methodology:

-

Cell Treatment: Treat cells with the compound at 1x and 5x the GI50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to DNA content.

-

Data Analysis: Deconvolute the resulting histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G1 arrest) would indicate a specific cell cycle checkpoint is being activated.

Conclusion and Future Directions

This guide presents a logical and comprehensive workflow for the initial investigation into the mechanism of action of this compound. By starting with broad, hypothesis-generating techniques and progressively moving to more specific validation assays, this framework maximizes the probability of successfully identifying and characterizing the compound's biological activity.

Positive results from these studies, particularly the confirmation of a potent and selective kinase inhibition profile that translates to a clear anti-proliferative phenotype, would provide a strong rationale for advancing the compound into more complex preclinical models, including in vivo xenograft studies to assess its efficacy in a physiological setting. The insights gained will be invaluable for any future drug development program centered on this promising molecule.

References

- 1. 4-Amino-2-fluoro-5-methylbenzonitrile|CAS 1357942-79-0 [benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Electrophilic Reactivity of 4-Amino-2-fluoro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 4-Amino-2-fluoro-5-methoxybenzonitrile with various electrophiles. Due to the limited direct experimental data on this specific molecule, this guide extrapolates from the known reactivity of closely related analogues and the fundamental principles of electrophilic aromatic substitution.

Core Concepts: Predicting Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the interplay of its four substituents:

-

Amino (-NH₂): A strongly activating, ortho, para-directing group.

-

Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.

-

Fluoro (-F): A deactivating, ortho, para-directing group.

-

Nitrile (-CN): A strongly deactivating, meta-directing group.

The powerful activating and directing effects of the amino and methoxy groups dominate the reactivity of the aromatic ring, making it highly susceptible to electrophilic attack. The primary challenge in the electrophilic substitution of this compound is controlling the high reactivity to avoid polysubstitution and achieving regioselectivity. The most electron-rich positions and likely sites of electrophilic attack are C6 and C3, which are ortho and para to the activating groups.

To manage the high reactivity of the amino group and prevent side reactions, it is often necessary to protect it, most commonly through acetylation to form an acetamide. This moderately deactivating group still directs ortho and para, but in a more controlled manner.

Electrophilic Substitution Reactions

Nitration

Direct nitration of anilines can be problematic due to the basicity of the amino group, which can be protonated in the acidic nitrating medium to form a meta-directing anilinium ion.[1] A more controlled approach involves the acetylation of the amino group, followed by nitration and subsequent deprotection. A study on the nitration of the closely related 4-fluoro-2-methoxyaniline has demonstrated a successful two-step process that can be adapted for this compound.[2][3]

Predicted Reaction Pathway for Nitration:

Caption: Predicted reaction pathway for the controlled nitration of this compound.

Experimental Protocol (Adapted from the nitration of 4-fluoro-2-methoxyaniline)[2][3]

Step 1: Acetylation

-

Dissolve this compound in a suitable solvent such as acetic anhydride or dichloromethane.

-

Add a base, for example, pyridine or triethylamine, to catalyze the reaction and neutralize the acetic acid byproduct.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated product.

Step 2: Nitration

-

Dissolve the N-acetylated compound in a mixture of concentrated sulfuric acid and acetic acid at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic layer to neutrality, dry, and concentrate to yield the nitrated product.

Step 3: Deprotection

-

Reflux the nitrated acetanilide in an acidic aqueous solution (e.g., dilute HCl).

-

After the reaction is complete, neutralize the solution and extract the final product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data (Predicted based on the nitration of 4-fluoro-2-methoxyaniline)[2][3]

| Reaction Step | Product | Predicted Yield |

| Acetylation | N-(4-cyano-5-fluoro-2-methoxyphenyl)acetamide | >95% |

| Nitration | N-(4-cyano-5-fluoro-2-methoxy-nitro-phenyl)acetamide | 82-94% |

| Deprotection | 4-Amino-2-fluoro-5-methoxy-nitrobenzonitrile | >90% |

Halogenation

Direct halogenation of anilines is often difficult to control and can lead to the formation of polyhalogenated products.[4][5] To achieve selective monohalogenation, protection of the amino group as an acetanilide is a common and effective strategy.[4][5] The acetyl group moderates the reactivity and sterically hinders the ortho positions, favoring substitution at the para position relative to the activating group.

Predicted Reaction Pathway for Bromination:

Caption: Predicted pathway for the controlled bromination of this compound.

Experimental Protocol (General procedure for bromination of anilines via N-acetylation)

Step 1: N-Acetylation (Follow the protocol described in the nitration section)

Step 2: Bromination

-

Dissolve the N-acetylated compound in a suitable solvent like acetic acid.

-

Add a brominating agent such as N-bromosuccinimide (NBS) in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the brominated acetanilide.

Step 3: Deprotection (Follow the protocol described in the nitration section)

Quantitative Data (Predicted)

| Reaction Step | Product | Predicted Yield |

| Bromination | N-(bromo-4-cyano-5-fluoro-2-methoxyphenyl)acetamide | High |

| Deprotection | 4-Amino-bromo-2-fluoro-5-methoxybenzonitrile | High |

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Therefore, N-acetylation is a prerequisite for this reaction. The Vilsmeier-Haack reaction offers an alternative for the formylation of electron-rich aromatic rings under milder conditions.[6][7][8][9]

Predicted Reaction Pathway for Acylation:

Caption: Predicted pathway for Friedel-Crafts acylation of this compound.

Experimental Protocol (General procedure for Friedel-Crafts Acylation of N-acetylated anilines)

Step 1: N-Acetylation (Follow the protocol described in the nitration section)

Step 2: Friedel-Crafts Acylation

-

Suspend the N-acetylated compound and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.

-

Cool the mixture to a low temperature (e.g., 0 °C).

-

Slowly add the acylating agent (e.g., an acyl chloride or anhydride).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, wash it, dry it, and concentrate it to obtain the acylated product.

Step 3: Deprotection (Follow the protocol described in the nitration section)

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[6][7][8][9] Given the highly activated nature of the this compound ring, this reaction is expected to proceed, likely at the most sterically accessible and electronically enriched position.

Predicted Reaction Pathway for Vilsmeier-Haack Formylation:

Caption: Predicted Vilsmeier-Haack formylation of this compound.

Experimental Protocol (General procedure for Vilsmeier-Haack Reaction)[10]

-

To a solution of the substrate in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time.

-

Quench the reaction by adding a solution of sodium acetate in water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the formylated product.

Summary and Outlook

This compound is a highly activated aromatic system poised for facile electrophilic substitution. The primary considerations for its functionalization are controlling the inherent high reactivity and directing the incoming electrophile to the desired position. Protection of the strongly activating amino group, typically via N-acetylation, is a key strategy to achieve controlled and selective transformations. While direct experimental data for this specific molecule is scarce, the reactivity of closely related analogues provides a strong foundation for predicting its behavior and designing synthetic routes to novel derivatives for applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the reactivity and optimize reaction conditions for various electrophilic substitutions.

References

- 1. byjus.com [byjus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack reaction [chemeurope.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Potential Therapeutic Targets for 4-Amino-2-fluoro-5-methoxybenzonitrile: A Technical Guide

Disclaimer: This document explores potential therapeutic targets for 4-Amino-2-fluoro-5-methoxybenzonitrile based on the biological activities of structurally related compounds. As of the latest literature review, no direct experimental data on the biological activity or therapeutic targets of this compound has been published. The information presented herein is for research and informational purposes only and should be considered hypothetical until validated by experimental evidence.

Introduction

This compound is a substituted benzonitrile compound. The benzonitrile scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this moiety. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets, thereby enhancing binding affinity and improving pharmacokinetic profiles.[1][2] This guide will explore potential therapeutic applications for this compound by examining the established biological activities of analogous compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.

Potential Therapeutic Areas and Targets

Based on the activities of structurally similar molecules, this compound could potentially be investigated for the following therapeutic applications:

Anticancer Activity

Substituted benzonitriles have shown promise as anticancer agents, with some acting as selective inhibitors of enzymes crucial for cancer progression.[1]

Potential Target: Aromatase (CYP19A1)

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. Several non-steroidal aromatase inhibitors, such as anastrozole and letrozole, feature a benzonitrile structure where the nitrile group is essential for inhibitory activity.[1] The para-position of the nitrile in these drugs is critical for mimicking the natural substrate and binding to the enzyme's active site.[1]

Table 1: Example Inhibitory Activity of Structurally Related Benzonitrile Compounds against Aromatase

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Anastrozole | Aromatase | 15 | Human Placental Microsomes | [1] |

| Letrozole | Aromatase | 1.1 | Human Placental Microsomes | [1] |

Anti-inflammatory Activity

Certain substituted benzonitriles have demonstrated anti-inflammatory properties in preclinical models. A study evaluating a series of cyanobenzenes identified several compounds with significant anti-inflammatory effects in a carrageenan-induced pedal edema assay in rats.[3]

Potential Target: Cyclooxygenase (COX) Enzymes

While the exact mechanism for the anti-inflammatory activity of the reported benzonitriles was not elucidated, a common target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme family (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.

Table 2: Example Anti-inflammatory Activity of Structurally Related Benzonitrile Compounds

| Compound | Assay | Dose (mg/kg) | % Reduction in Edema | Reference |

| 4-Chlorobenzonitrile | Carrageenan-induced pedal edema | 200 | 30 | [3] |

| 2-Fluoroterephthalonitrile | Carrageenan-induced pedal edema | 200 | 49 | [3] |

Antimicrobial Activity

The nitrile moiety is present in some compounds with antimicrobial activity.[2] Furthermore, derivatives of structurally related scaffolds like 2-hydroxybenzonitrile have been reported to possess antimicrobial properties against a range of pathogenic microorganisms.[4]

Potential Target: Bacterial Enzymes

The mechanism of antimicrobial action for nitrile-containing compounds can vary. Some may act by inhibiting essential bacterial enzymes. For example, some nitrile-containing compounds have been shown to inhibit bacterial proteases like ClpP, which is involved in bacterial virulence.[2]

Table 3: Example Minimum Inhibitory Concentration (MIC) Data for Structurally Related Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Hydroxybenzonitrile Derivatives | Staphylococcus aureus | Not extensively reported | [4] |

| 2-Hydroxybenzonitrile Derivatives | Escherichia coli | Not extensively reported | [4] |

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound.

Aromatase Inhibition Assay (In Vitro)

This protocol is a fluorescent-based assay to determine the in vitro inhibition of human aromatase.

Materials:

-

Human recombinant aromatase (CYP19A1)

-

Aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin)

-

NADPH regenerating system

-

Test compound (this compound)

-

Positive control (e.g., Letrozole)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in a suitable buffer.

-

In a 96-well plate, add the aromatase enzyme, NADPH regenerating system, and the test compound or control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Test compound (this compound)

-

Positive control (e.g., Ciprofloxacin)

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compound and positive control in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a growth control (bacteria and broth) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Potential inhibition of aromatase by this compound.

Caption: General workflow for an in vitro cytotoxicity assay.

Caption: Logical relationship of potential therapeutic applications.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Discovery of Novel Kinase Inhibitors from 4-Amino-2-fluoro-5-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and potential therapeutic applications of novel compounds derived from the versatile building block, 4-Amino-2-fluoro-5-methoxybenzonitrile. This starting material is of significant interest in medicinal chemistry due to its structural alerts which are amenable to the synthesis of various heterocyclic scaffolds, particularly quinazoline-based kinase inhibitors. This document provides detailed experimental protocols for the synthesis of potential drug candidates, summarizes their biological activities, and explores the underlying signaling pathways they may modulate. The strategic incorporation of the fluoro and methoxy substituents on the benzonitrile core is anticipated to enhance metabolic stability and target engagement, making these derivatives promising candidates for further investigation in drug discovery programs.

Introduction: The Potential of this compound in Drug Discovery

This compound is a highly functionalized aromatic compound that serves as a key starting material in multi-step organic synthesis. Its unique arrangement of amino, fluoro, methoxy, and cyano functional groups allows for a variety of chemical transformations, making it an attractive scaffold for the construction of diverse molecular architectures. The electron-withdrawing nature of the fluoro and cyano groups, combined with the electron-donating properties of the amino and methoxy groups, imparts distinct reactivity to the benzene ring, enabling selective modifications. This building block is particularly valuable in the synthesis of quinazoline-based kinase inhibitors.

The strategic fluorination of bioactive compounds is a widely used approach to modulate the stability, bio-absorption, and overall efficiency of pharmaceutical drugs. Furthermore, the methoxy group can influence the pharmacokinetic profile of the resulting analogues. These structural features make this compound a promising starting point for the development of novel therapeutics, particularly in the oncology space where kinase inhibitors play a pivotal role.

Synthesis of Novel Quinazoline Derivatives

The primary synthetic route for deriving novel compounds from this compound involves the construction of a quinazoline core, a privileged scaffold in kinase inhibitor design. The following sections detail a representative experimental protocol for the synthesis of 4-anilinoquinazoline derivatives.

Experimental Workflow for Quinazoline Synthesis

The synthesis of 4-anilinoquinazoline derivatives from this compound is a multi-step process that can be adapted to generate a library of diverse compounds. The general workflow is depicted below.

Caption: General experimental workflow for the synthesis of 4-anilinoquinazoline derivatives.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of structurally related quinazoline derivatives and can be applied to this compound.[1]

Step 1: Synthesis of N'-(4-cyano-5-fluoro-2-methoxyphenyl)-N,N-dimethylformimidamide (Intermediate 1)

-

To a solution of this compound (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

-

Heat the mixture to 105 °C and stir for 3 hours.

-

After completion of the reaction (monitored by TLC), remove the toluene and excess DMF-DMA under reduced pressure to yield the crude intermediate 1, which can be used in the next step without further purification.

Step 2: Synthesis of Novel 4-Anilinoquinazoline Derivatives

-

To the crude intermediate 1 from the previous step, add acetic acid and the desired substituted aniline (1.0 eq).

-

Heat the reaction mixture to 130 °C and stir for 1.5-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Biological Activity and Data Presentation

While specific biological data for derivatives of this compound are not yet widely published, we can infer their potential activity based on analogous compounds. The primary target for quinazoline derivatives is often the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation.[1][2]

Inferred Antiproliferative Activity

Based on studies of similar 4-anilinoquinazoline derivatives, it is anticipated that compounds synthesized from this compound will exhibit inhibitory activity against various cancer cell lines.[1] The half-maximal inhibitory concentrations (IC50) are expected to be in the micromolar to nanomolar range.

Table 1: Anticipated In Vitro Antiproliferative Activity (IC50, µM) of Novel Quinazoline Derivatives

| Compound ID | R-Group on Aniline | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MCF-7 (Breast Cancer) |

| NQ-1 | 4-Fluoro | Data not available | Data not available | Data not available |